molecular formula C12H22O2 B14723413 Pentyl cyclohexanecarboxylate CAS No. 6553-83-9

Pentyl cyclohexanecarboxylate

Katalognummer: B14723413
CAS-Nummer: 6553-83-9
Molekulargewicht: 198.30 g/mol
InChI-Schlüssel: QLFARUWYJWNPLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentyl cyclohexanecarboxylate, also known as cyclohexanecarboxylic acid pentyl ester, is an organic compound with the molecular formula C₁₂H₂₂O₂. It is a colorless liquid with a pleasant odor, commonly used in the fragrance and flavor industry. The compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentyl cyclohexanecarboxylate can be synthesized through the esterification reaction between cyclohexanecarboxylic acid and pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques, such as distillation, to purify the final product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the ester.

Analyse Chemischer Reaktionen

Types of Reactions

Pentyl cyclohexanecarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into cyclohexanecarboxylic acid and pentanol in the presence of an acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH₄), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products

    Hydrolysis: Cyclohexanecarboxylic acid and pentanol.

    Reduction: Cyclohexanemethanol and pentanol.

    Transesterification: New ester and alcohol.

Wissenschaftliche Forschungsanwendungen

Pentyl cyclohexanecarboxylate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of pentyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing cyclohexanecarboxylic acid and pentanol, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl cyclohexanecarboxylate: Similar ester with ethyl group instead of pentyl.

    Methyl cyclohexanecarboxylate: Similar ester with methyl group instead of pentyl.

    Butyl cyclohexanecarboxylate: Similar ester with butyl group instead of pentyl.

Uniqueness

Pentyl cyclohexanecarboxylate is unique due to its specific ester group, which imparts distinct physical and chemical properties. The length of the pentyl chain influences its solubility, boiling point, and reactivity compared to shorter or longer alkyl chain esters. This uniqueness makes it suitable for specific applications in the fragrance and flavor industry, as well as in scientific research.

Eigenschaften

CAS-Nummer

6553-83-9

Molekularformel

C12H22O2

Molekulargewicht

198.30 g/mol

IUPAC-Name

pentyl cyclohexanecarboxylate

InChI

InChI=1S/C12H22O2/c1-2-3-7-10-14-12(13)11-8-5-4-6-9-11/h11H,2-10H2,1H3

InChI-Schlüssel

QLFARUWYJWNPLX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC(=O)C1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.